2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thieno[3,2-d]pyrimidinone core, which is known for its biological activity, and is substituted with a 2-fluorophenyl group and a p-tolyl group, enhancing its chemical properties.
Preparation Methods
The synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinone core, followed by the introduction of the 2-fluorophenyl and p-tolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique properties are leveraged in the development of materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
4-(2-fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine ring with a fluorophenyl group but differ in the core structure.
Thieno[3,2-d]pyrimidinone derivatives: These compounds have the same core structure but different substituents, affecting their activity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which enhances its potential for diverse applications in scientific research.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-15-6-8-16(9-7-15)17-14-30-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-5-3-2-4-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISRIMNAOPPDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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